3,3-Dimethoxycyclobutane-1-carbohydrazide
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Overview
Description
3,3-Dimethoxycyclobutane-1-carbohydrazide: is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is characterized by a cyclobutane ring substituted with two methoxy groups and a carbohydrazide functional group. This compound is typically found as a brown to dark brown solid with a sweet taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutane-1-carbohydrazide can be achieved through specific organic synthesis routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutane. This intermediate is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxycyclobutane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 3,3-Dimethoxycyclobutane-1-carbohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. It could be used in the development of new drugs or therapeutic agents .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 3,3-Dimethoxycyclobutane-1-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The carbohydrazide functional group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Dimethoxycyclobutanone: This compound is structurally similar but lacks the carbohydrazide functional group.
Cyclobutanecarboxylic acid: Another related compound, differing in the presence of a carboxylic acid group instead of the carbohydrazide.
Uniqueness: 3,3-Dimethoxycyclobutane-1-carbohydrazide is unique due to the presence of both methoxy groups and a carbohydrazide functional group on the cyclobutane ring.
Properties
IUPAC Name |
3,3-dimethoxycyclobutane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAHHDMHCCTJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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